molecular formula C14H15ClFN B1318663 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride CAS No. 1189922-22-2

2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride

Cat. No.: B1318663
CAS No.: 1189922-22-2
M. Wt: 251.72 g/mol
InChI Key: FQLJVLOQYYHIIV-UHFFFAOYSA-N
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Description

“2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1189922-22-2 . It has a molecular weight of 251.73 and its IUPAC name is 2-(4’-fluoro [1,1’-biphenyl]-4-yl)ethanamine hydrochloride . The compound is originated from CN .


Molecular Structure Analysis

The InChI code for “2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride” is 1S/C14H14FN.ClH/c15-14-7-5-13 (6-8-14)12-3-1-11 (2-4-12)9-10-16;/h1-8H,9-10,16H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Multifunctional Biocide Properties

2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This biocide is useful in various recirculating cooling water systems (Walter & Cooke, 1997).

Novel Sensor for Mercury Detection

A novel sensor utilizing a structure based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, covalently bound to specific moieties, was developed for the selective optical detection of mercury. This sensor operates as an effective ON–OFF fluorescence switch, indicating mercury binding through fluorescence quenching and chromogenic change (Wanichacheva et al., 2009).

Antimicrobial and Antifungal Applications

Compounds synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and substituted phenyl amides show promising antibacterial and antifungal activities. These novel compounds, through structural characterization and bioassays, have demonstrated comparable or even superior efficacy to certain existing medicinal standards (Pejchal et al., 2015).

Liquid Crystal Applications

A series of 1-(trans-4'-n-alkylcyclohexyl)-2-(4”-halobiphenyl-4'-yl)ethanes, closely related to this compound, exhibit nematic phases and show unique physical properties such as high clearing temperatures, low viscosity, and significant birefringence. These compounds are significant for their potential use in liquid crystal technologies (Takatsu et al., 1983).

DNA Binding and Nuclease Activity

Cu(II) complexes with tridentate ligands, involving structures similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine, have shown significant DNA binding properties and nuclease activity. These complexes, through their interaction with calf thymus DNA, exhibit potential for applications in molecular biology and genetic research (Kumar et al., 2012).

Corrosion Inhibition Properties

Cadmium(II) Schiff base complexes, incorporating ligands similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine, demonstrate effective corrosion inhibition on mild steel. This is particularly significant in the context of materials science and corrosion engineering (Das et al., 2017).

Safety and Hazards

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN.ClH/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJVLOQYYHIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590011
Record name 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189922-22-2
Record name 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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